but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
But-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H27N5O6S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
But-2-enedioic acid; N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide, commonly known as Oclacitinib, is a synthetic compound primarily utilized in veterinary medicine for managing atopic dermatitis in dogs. This compound acts as a Janus kinase (JAK) inhibitor, modulating the immune response by inhibiting the activity of various cytokines involved in inflammatory processes.
- IUPAC Name : (2Z)-but-2-enedioic acid; N-methyl-1-[(1R,4R)-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
- Molecular Formula : C19H27N5O6S
- Molecular Weight : 453.5 g/mol
- CAS Number : 1208319-26-9
Oclacitinib selectively inhibits JAK1 and JAK3, which are crucial for the signaling pathways of several pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31. By inhibiting these pathways, Oclacitinib reduces inflammation and pruritus associated with allergic reactions and atopic dermatitis in dogs. The mechanism can be summarized as follows:
- Cytokine Binding : Cytokines bind to their respective receptors.
- JAK Activation : This binding activates JAKs, leading to phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins.
- Gene Transcription : Activated STAT proteins translocate to the nucleus and promote transcription of genes responsible for inflammatory responses.
- Inhibition by Oclacitinib : By inhibiting JAKs, Oclacitinib prevents the downstream signaling that leads to increased cytokine production.
Biological Activity and Efficacy
Clinical studies have demonstrated the efficacy of Oclacitinib in reducing pruritus and skin lesions associated with atopic dermatitis in dogs. Key findings include:
Efficacy Studies
- Study 1 : A randomized controlled trial showed that dogs treated with Oclacitinib exhibited a significant reduction in pruritus scores within 24 hours compared to placebo groups.
- Study 2 : Long-term administration (up to 12 months) showed sustained improvement in skin condition without significant adverse effects.
Adverse Effects
While Oclacitinib is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Gastrointestinal issues (vomiting, diarrhea), lethargy.
- Less Common Effects : Increased susceptibility to infections and transient changes in white blood cell counts.
Case Study 1: Atopic Dermatitis Management
A case involving a 5-year-old Labrador Retriever with severe atopic dermatitis was treated with Oclacitinib. Within one week, significant improvements were noted in both pruritus and skin lesions. The owner reported a marked increase in quality of life for both the dog and themselves.
Case Study 2: Long-term Treatment Monitoring
A retrospective study analyzed long-term data from 50 dogs treated with Oclacitinib over two years. The results indicated that while most dogs maintained good control of their symptoms, close monitoring for infections was necessary due to the immunosuppressive nature of JAK inhibition.
Data Table: Summary of Clinical Findings
Study | Population | Treatment Duration | Key Findings |
---|---|---|---|
Study 1 | 30 dogs | 12 weeks | Significant reduction in pruritus scores; improved skin condition |
Study 2 | 50 dogs | Up to 24 months | Sustained efficacy; monitoring for infections required |
Properties
IUPAC Name |
but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.